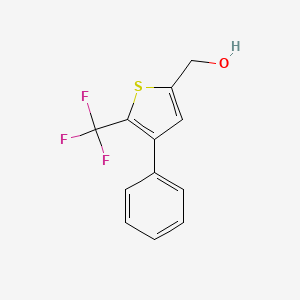

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

Vue d'ensemble

Description

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is a chemical compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Substitution Reactions: The phenyl and trifluoromethyl groups are introduced through substitution reactions.

Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.

Substitution: The compound can participate in substitution reactions, where the phenyl or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methyl derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

Research indicates that (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to influence the bioactivity of compounds by enhancing their interaction with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, suggesting interactions with specific proteins involved in disease pathways.

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing derivatives with modified biological properties or enhanced pharmacological effects. The unique combination of functional groups allows for the exploration of structure-activity relationships (SAR) that could lead to the development of novel therapeutic agents .

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their conductive properties. The incorporation of the trifluoromethyl group in this compound may enhance the electronic properties of materials developed from this compound, making it suitable for applications in organic semiconductors and photovoltaic devices.

Polymer Chemistry

The compound's structural features may contribute to its utility in polymer chemistry, particularly in developing polymers with specific thermal and mechanical properties. Its ability to modify polymer characteristics through copolymerization or as a functional monomer can lead to innovative materials with tailored functionalities.

Computational Studies

Computational methods such as molecular docking have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the mechanisms underlying its biological activity and guide further optimization of its structure for enhanced efficacy .

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with proteins involved in inflammatory responses. Such interactions are critical for identifying potential therapeutic applications in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes or receptors in biological systems. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparaison Avec Des Composés Similaires

- 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

- 2-Thiophenemethanol, 4-phenyl-5-(trifluoromethyl)-

Comparison:

- Structural Differences: While similar compounds may share the thiophene ring and trifluoromethyl group, the presence of different functional groups (e.g., carboxylic acid vs. methanol) can significantly alter their chemical properties and applications.

- Unique Features: (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications .

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Activité Biologique

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is an organic compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group, along with a hydroxymethyl functional group. Its molecular formula is CHFS. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and binding affinities to various biological targets. Thiophenes are known for their diverse applications in materials science and medicinal chemistry, making this compound a candidate for further research into its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to enhance the bioactivity of compounds by influencing their interactions with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, including interactions with specific proteins involved in disease pathways.

- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of pro-inflammatory enzymes.

- Analgesic Effects : It may interact with pain receptors or alter pain signaling pathways, providing relief from pain.

- Antioxidant Properties : Similar thiophene derivatives have shown antioxidant activity, suggesting that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

The unique combination of the trifluoromethyl and hydroxymethyl groups distinguishes this compound from other thiophene derivatives. This specificity may lead to selective interactions with biological targets, enhancing its pharmacological potential compared to simpler analogs.

Synthesis and Derivatives

Several methods have been reported for synthesizing this compound, allowing for the production of derivatives with modified biological properties or enhanced pharmacological effects. These synthetic routes often involve reactions that can be optimized for yield and purity, facilitating further research into this compound's applications.

Analyse Des Réactions Chimiques

Oxidation of the Hydroxymethyl Group

The primary alcohol group undergoes oxidation to form a carboxylic acid or aldehyde, depending on reaction conditions.

Mechanistic Insight : The hydroxymethyl group is oxidized via a two-electron process. PCC selectively generates the aldehyde, while stronger oxidants like KMnO₄ proceed to the carboxylic acid .

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacements.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosylation | TsCl, Pyridine, 0°C | Tosylate derivative | 92% | |

| Bromination | PBr₃, Et₂O, reflux | (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methyl bromide | 85% |

Applications : The brominated derivative participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl systems .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring (due to the -CF₃ group) directs electrophiles to the para position relative to the hydroxymethyl group.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 60% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo derivative | 55% |

Regioselectivity : The trifluoromethyl group deactivates the thiophene ring, favoring substitution at the less hindered C-3 position .

Condensation Reactions

The hydroxymethyl group participates in acid-catalyzed condensations with amines or carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | Benzaldehyde, HCl, EtOH | Imine derivative | 75% | |

| Esterification | Acetyl chloride, Pyridine | Acetylated derivative | 88% |

Applications : These derivatives serve as intermediates in synthesizing larger heterocycles, such as thiazepines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 70–80% | |

| Sonogashira coupling | PdCl₂, CuI, terminal alkyne | Alkynylated derivatives | 65% |

Key Insight : The trifluoromethyl group enhances the stability of intermediates during catalytic cycles .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | HCl, MeOH, 80°C | Thieno[2,3-d]pyrimidine | 58% | |

| Base-mediated cyclization | K₂CO₃, DMF, 100°C | Thiophene-fused benzodiazepine | 63% |

Mechanism : Cyclization proceeds via intramolecular nucleophilic attack of the hydroxymethyl oxygen on adjacent electrophilic centers .

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling unique transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photochemical bromination | NBS, UV light | 3-Bromo derivative | 50% |

Application : Radical intermediates facilitate functionalization at otherwise inert positions .

Propriétés

IUPAC Name |

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJMSBKJCOVWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381802 | |

| Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256488-46-7 | |

| Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.